REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH3:16])=[C:6](Cl)[N:5]=[C:4]([C:18]2[N:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:3]=1.[C:24](=[O:27])([O-])[O-:25].[K+].[K+].[C:30]([C:34]1[CH:39]=[CH:38][C:37]([S:40]([NH2:43])(=[O:42])=[O:41])=[CH:36][CH:35]=1)([CH3:33])([CH3:32])[CH3:31].Cl.[CH3:45][OH:46]>C(#N)C.O.ClCCl.C(O)CO>[CH3:32][C:30]([C:34]1[CH:39]=[CH:38][C:37]([S:40]([NH:43][C:6]2[N:5]=[C:4]([C:18]3[N:23]=[CH:22][CH:21]=[CH:20][N:19]=3)[N:3]=[C:2]([O:46][CH2:45][CH2:24][OH:27])[C:7]=2[O:8][C:9]2[C:10]([O:15][CH3:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)(=[O:41])=[O:42])=[CH:36][CH:35]=1)([CH3:33])[CH3:31].[OH2:25] |f:1.2.3,11.12|
|
Name
|
|
Quantity
|
262.5 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=NC=CC=N1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
33.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was heated to 80° C. to 85° C. for 5 to 6 hours
|
Duration
|
5.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mass at 85° C. to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was maintained at same temperature for 16 to 18 hours till the reaction completion
|
Duration
|
17 (± 1) h
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer was separated
|
Type
|
WASH
|
Details
|
it was washed with water (500 ml)
|
Type
|
CONCENTRATION
|
Details
|
The layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the syrup
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 55° C. to 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 25° C. to 30° C. for 40 to 45 minutes
|
Duration
|
42.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with methanol (40 ml)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |